2-Amino-1-(4-phenylphenyl)ethan-1-ol hydrochloride
Description
2-Amino-1-(4-phenylphenyl)ethan-1-ol hydrochloride is a β-amino alcohol hydrochloride salt characterized by a biphenyl moiety at the 4-position of the ethanol backbone. Its structure comprises a primary amine group and a hydroxyl group, both attached to adjacent carbons, with the aromatic system contributing to its lipophilicity.
Properties
IUPAC Name |
2-amino-1-(4-phenylphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14,16H,10,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXZAADQLJXMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-phenylphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-phenylbenzaldehyde and 2-aminoethanol.
Condensation Reaction: The 4-phenylbenzaldehyde undergoes a condensation reaction with 2-aminoethanol in the presence of a suitable catalyst, such as hydrochloric acid, to form the intermediate 2-Amino-1-(4-phenylphenyl)ethan-1-ol.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-phenylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound is being explored as a potential candidate for drug development, particularly in the fields of analgesics and anti-inflammatory agents. Its structural features allow for interactions with biological targets, making it a promising molecule in the search for new therapeutic agents.
- Mechanism of Action : The amino group in the compound can form hydrogen bonds with active sites on enzymes or receptors, facilitating biochemical interactions that may lead to therapeutic effects. The lipophilicity of the compound enhances its ability to penetrate cell membranes, which is crucial for its biological activity .
1.2 Case Studies in Pharmacology
Several studies have investigated the pharmacological effects of this compound:
- In Vitro Studies : Research indicates that 2-Amino-1-(4-phenylphenyl)ethan-1-ol hydrochloride exhibits moderate stability when incubated with liver cells, suggesting potential for systemic circulation and efficacy in vivo .
- In Vivo Studies : Animal model experiments have demonstrated that the compound can effectively reduce pain and inflammation, supporting its therapeutic application in pain management .
The biological activity of this compound has been attributed to its ability to interact with specific biomolecules:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through mechanisms that may involve modulation of cytokine release or inhibition of inflammatory pathways.
- Analgesic Properties : Its analgesic effects have been observed in various animal models, indicating its potential utility in treating pain-related disorders .
Material Science Applications
Beyond medicinal uses, this compound has applications in material science:
- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific properties. Its functional groups allow for further modifications that can enhance material characteristics such as strength and thermal stability.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-phenylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical characteristics:
Key Observations:
- Aromatic Substituents: Halogens (F, Cl): Increase electron-withdrawing effects, enhancing stability and binding affinity to hydrophobic targets . Biphenyl vs. Hydroxyl/Ketone Groups: Compounds like 2-Amino-1-(4-hydroxyphenyl)ethanone HCl exhibit greater polarity due to hydrogen bonding, whereas the target’s ethanol group balances hydrophilicity and rigidity.
- Amine Modifications: Primary vs. Secondary Amines: The primary amine in the target compound contrasts with methylamino derivatives (e.g., ), which may alter receptor selectivity. Heterocyclic Amines: Piperidine-containing analogs demonstrate enhanced solubility and conformational flexibility, advantageous for CNS-targeting drugs.
- Stereochemistry: Chiral centers in compounds like (1R)-2-amino-1-(4-chlorophenyl)ethanol HCl highlight the importance of stereospecificity in biological activity, suggesting that the target’s activity may depend on its configuration.
Pharmacological Implications
The biphenyl system may confer metabolic stability, reducing first-pass effects compared to single-ring analogs.
Biological Activity
2-Amino-1-(4-phenylphenyl)ethan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18ClN. The compound features an amino group that can participate in hydrogen bonding, enhancing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group allows for the formation of hydrogen bonds, while the phenyl groups contribute to lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant antibacterial and antifungal activity against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | Target Pathogen | Activity (IC50) |
|---|---|---|
| 2-Amino Derivative 1 | E. coli | 52.39 µM |
| 2-Amino Derivative 2 | S. aureus | 60.50 µM |
Neuroprotective Effects
Research has indicated that compounds with structural similarities exhibit neuroprotective effects. In vitro studies have shown that certain derivatives can inhibit neuronal cell death induced by oxidative stress . For example, a related compound was tested for its ability to protect SH-SY5Y cells from hydrogen peroxide-induced cytotoxicity.
Anti-inflammatory Properties
The anti-inflammatory potential of phenyl-substituted amino compounds has been documented, suggesting that this compound may also possess similar effects. Studies have indicated that such compounds can inhibit pro-inflammatory cytokine production in various cell lines .
Study on Neuroprotection
In a study investigating the neuroprotective effects of phenolic compounds, a related structure demonstrated significant reduction in neuronal cell death at concentrations above 10 µM when co-incubated with oxidative agents . While the specific effects of this compound were not directly tested, the structural similarities suggest potential efficacy.
Antimicrobial Screening
Another study focused on the synthesis and biological evaluation of substituted amino compounds found that modifications in the phenyl ring significantly enhanced antibacterial activity against E. coli and S. aureus. The results indicated a direct correlation between structural features and biological activity .
Q & A
Q. What are the common synthetic routes for 2-Amino-1-(4-phenylphenyl)ethan-1-ol hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves reductive amination of a ketone precursor. For example, 4-phenylphenyl ethanone can be reacted with ammonia or a protected amine under hydrogenation conditions (e.g., using NaBH₃CN or H₂/Pd-C). The hydrochloride salt is formed via acidification with HCl. Optimization includes controlling pH (6–7 for reductive amination), temperature (25–50°C), and stoichiometric ratios (1:1.2 ketone-to-amine). Post-synthesis purification via recrystallization (ethanol/water) ensures ≥95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer: Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms backbone structure (e.g., aromatic protons at δ 7.2–7.8 ppm, amino protons at δ 1.5–2.5 ppm).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area normalization).
- Mass spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 246.1).
- Elemental analysis : Matches theoretical C, H, N, Cl content (±0.4%) .
Q. What are the primary biological targets or pathways investigated for this compound?
Methodological Answer: Studies focus on neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. In vitro assays (e.g., radioligand binding with ³H-serotonin) reveal competitive inhibition (IC₅₀ ~10–50 µM). Functional assays (cAMP modulation) assess G-protein coupling efficacy. Cross-reactivity with adrenergic receptors (α₁, β₂) is also tested via calcium flux assays .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) influence biological activity, and how can enantiomeric purity be ensured?
Q. How can researchers resolve contradictions in reported receptor binding data across studies?
Methodological Answer: Discrepancies arise from assay conditions (e.g., buffer ionic strength, cell lines). Standardize protocols:
- Use uniform cell models (e.g., HEK293 overexpressing human 5-HT₂A).
- Validate ligand concentrations via saturation binding (Kd determination).
- Include positive controls (e.g., ketanserin for 5-HT₂A). Meta-analyses of published IC₅₀ values under comparable conditions clarify trends .
Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for in vivo studies?
Methodological Answer:
- Solubility : Prepare stock solutions in DMSO (≤5% final concentration) and dilute in PBS (pH 4.5–5.5). Sonication (15 min) prevents aggregation.
- Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. LC-MS monitors degradation (e.g., hydrolysis of the ethanolamine moiety) over 48 hours at 37°C .
Q. How do structural analogs with varied substituents (e.g., halogens, methoxy groups) affect pharmacological profiles?
Methodological Answer: Systematic SAR studies compare analogs:
- 4-Fluoro substitution : Increases lipophilicity (logP +0.5) and CNS penetration.
- 4-Methoxy substitution : Enhances serotonin receptor selectivity (5-HT₁A/5-HT₂A ratio ↑2-fold).
- Chlorine at phenyl ring : Boosts dopamine D₂ affinity (Kᵢ = 15 µM vs. 45 µM for unsubstituted). Synthesize analogs via Suzuki coupling or nucleophilic substitution, then profile via high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
